

An In-depth Technical Guide on 2,7-Dichlorobenzo[d]thiazole

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Compound of Interest

Compound Name: 2,7-Dichlorobenzo[d]thiazole

Cat. No.: B1312334

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dichlorobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole family, a class of molecules with significant interest in medicinal chemistry and materials science. While the definitive crystal structure of **2,7-Dichlorobenzo[d]thiazole** is not publicly available in crystallographic databases as of the latest searches, this guide provides a comprehensive overview of its chemical properties, synthesis, and expected structural characteristics based on related compounds. This document serves as a valuable resource for researchers working with this and similar molecules, offering insights into its synthesis and structural analysis.

Physicochemical Properties

While a full crystallographic dataset is unavailable, various physicochemical properties for **2,7-Dichlorobenzo[d]thiazole** have been reported or predicted. These are crucial for understanding its behavior in different experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₂ NS	[1][2][3]
Molecular Weight	204.08 g/mol	[1][2][3][4]
Appearance	White to off-white solid	[1][3]
Boiling Point (Predicted)	286.8 ± 13.0 °C	[1][3][5]
Density (Predicted)	1.567 ± 0.06 g/cm ³	[1][3][5]
Storage Temperature	2-8°C under inert gas	[1][3]

Synthesis of 2,7-Dichlorobenzo[d]thiazole

A general method for the synthesis of **2,7-Dichlorobenzo[d]thiazole** has been described, starting from 7-chlorobenzo[d]thiazole-2(3H)-thione. The process involves a chlorination reaction using sulfuryl chloride.

Experimental Protocol

Starting Material: 7-chlorobenzo[d]thiazole-2(3H)-thione

Reagents:

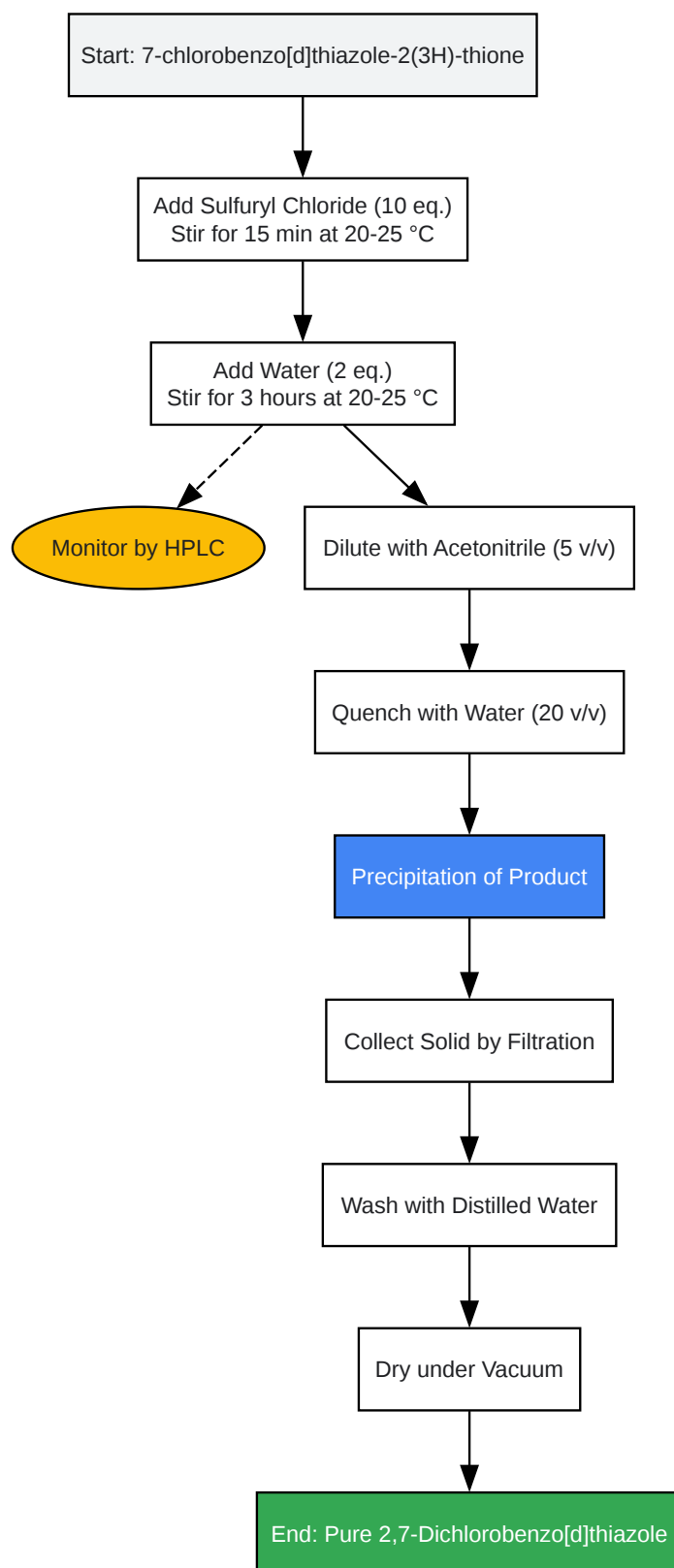
- Sulfuryl chloride
- Water
- Acetonitrile

Procedure:

- A mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes.[1]
- Water (2 equivalents) is subsequently added, and the stirring is continued for 3 hours at the same temperature.[1]

- The reaction progress can be monitored by taking a sample, quenching it with a 2:1 mixture of acetonitrile and water, and analyzing it by High-Performance Liquid Chromatography (HPLC).[\[1\]](#)
- Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v).[\[1\]](#)
- The reaction is then quenched by the slow addition of water (20 v/v), which causes the product to precipitate.[\[1\]](#)
- The solid product is collected by filtration and washed with distilled water.[\[1\]](#)
- Finally, the solid is dried under a vacuum to yield pure **2,7-Dichlorobenzo[d]thiazole**.[\[1\]](#)

Synthesis Workflow



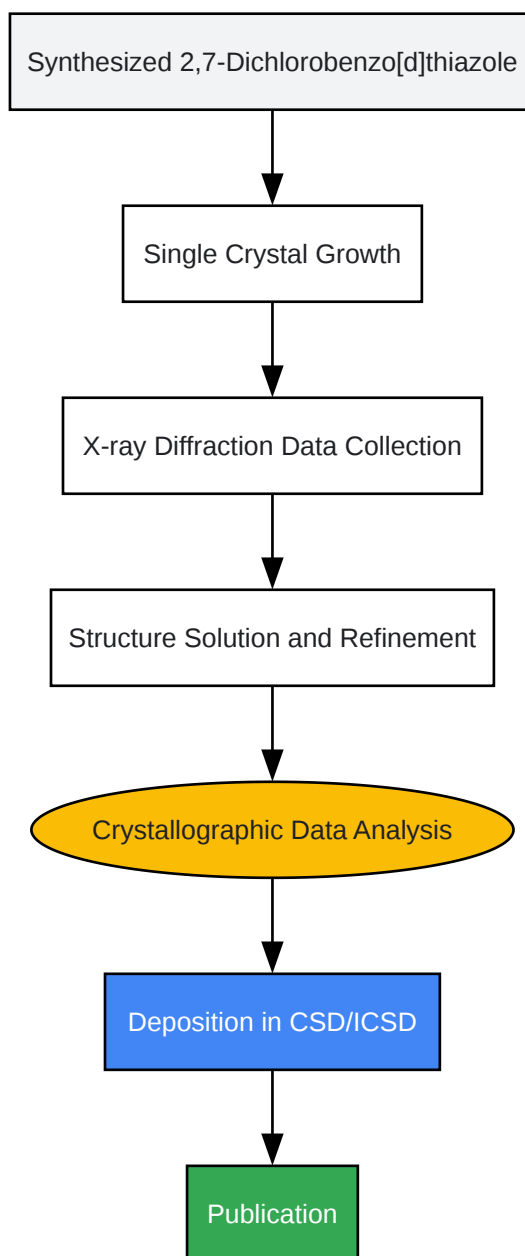
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Caption: Synthesis workflow for **2,7-Dichlorobenzo[d]thiazole**.

Structural Elucidation and Expected Crystal Structure Characteristics

Although a definitive crystal structure for **2,7-Dichlorobenzo[d]thiazole** is not available, insights can be drawn from the analysis of related benzothiazole derivatives. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.^[6] For novel compounds like **2,7-Dichlorobenzo[d]thiazole**, a typical workflow for structural elucidation would be followed.

General Workflow for Crystal Structure Determination



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Caption: General workflow for crystal structure determination.

Based on studies of similar substituted benzothiazoles, the following structural features can be anticipated for **2,7-Dichlorobenzo[d]thiazole**:

- Planarity: The fused benzothiazole ring system is expected to be nearly planar.^[6]

- Intermolecular Interactions: The crystal packing will likely be influenced by intermolecular interactions such as halogen bonding (due to the chlorine atoms) and π - π stacking between the aromatic rings.

Biological and Pharmacological Context

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[6] Research into substituted benzothiazoles has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6] The specific biological activity of **2,7-Dichlorobenzo[d]thiazole** is not extensively documented in the provided search results, but its structural similarity to other active benzothiazoles suggests it could be a candidate for further investigation in drug discovery programs. The development of new thiazole derivatives is an active area of research for modulating cellular development and differentiation.[7]

Conclusion

While the precise crystal structure of **2,7-Dichlorobenzo[d]thiazole** remains to be determined, this guide provides a solid foundation for researchers by summarizing its known physicochemical properties, a detailed synthesis protocol, and expected structural characteristics based on analogous compounds. The provided workflows for synthesis and structural analysis offer a practical framework for further investigation of this and other novel benzothiazole derivatives. The rich biological potential of the benzothiazole scaffold underscores the importance of continued research into compounds like **2,7-Dichlorobenzo[d]thiazole** for the development of new therapeutic agents.

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